N-methylisoindoline-5-carboxamide
Description
N-Methylisoindoline-5-carboxamide is a synthetic organic compound featuring an isoindoline core substituted with a methyl group and a carboxamide moiety at the 5-position. The isoindoline scaffold is notable for its conformational rigidity, which may influence receptor binding and metabolic stability compared to other heterocyclic systems.
Properties
CAS No. |
137453-27-1 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.219 |
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindole-5-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)7-2-3-8-5-12-6-9(8)4-7/h2-4,12H,5-6H2,1H3,(H,11,13) |
InChI Key |
KQXJFSLXGQBRFO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC2=C(CNC2)C=C1 |
Synonyms |
N-Methylisoindoline-5-carboxaMide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-methylisoindoline-5-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in substituents, pharmacological activity, and metabolic pathways:
Key Research Findings and Insights
Metabolic Stability and Demethylation
- This compound: Likely undergoes hepatic N-demethylation analogous to DIC (), where liver microsomes convert methyl groups to formaldehyde (20.5 µmol/mg protein/30 min in rats). Enzyme induction (e.g., by phenobarbital) may accelerate this process .
- Indole Carboxamides : Substitution at the 5-position (e.g., methoxy or chloro) enhances metabolic stability compared to unsubstituted analogs. For example, ethyl 5-methoxyindole-2-carboxylate () shows higher stability due to reduced cytochrome P450 interactions .
Pharmacological Activity
- Lipid-Lowering Indole Derivatives : N-(Benzoylphenyl)-5-methoxyindole-2-carboxamide () reduced serum cholesterol in preclinical models, suggesting that electron-donating groups (e.g., methoxy) enhance activity. The isoindoline analog may exhibit similar effects but with altered pharmacokinetics due to its rigid core .
- Antineoplastic Imidazole Carboxamides: DIC’s efficacy relies on N-demethylation to release reactive triazene intermediates. This compound lacks the triazeno group but shares susceptibility to demethylation, which could limit its therapeutic window .
Physicochemical Properties
- Solubility and Bioavailability : Methoxy-substituted indoles (e.g., 7-methoxy-1H-indole-3-carboxylic acid, ) exhibit moderate solubility (191.18 g/mol), whereas this compound’s fused bicyclic structure may reduce aqueous solubility, necessitating formulation optimization .
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